SAM Thickness by Ellipsometry: C30 Delivers a 44% Thicker Monolayer than C18 on Silicon Oxide
Ellipsometric measurements on SAMs prepared on oxidized silicon substrates reveal that the C30 trichlorosilane monolayer is 4.05 nm thick, compared with 2.82 nm for the C18 (OTS) monolayer prepared under comparable conditions, representing a 44% increase in film thickness directly attributable to the 12 additional methylene units in the alkyl chain [1]. Both films were formed by solution deposition of the respective trichlorosilane on humidified silicon oxide surfaces. The measured thicknesses are consistent with near-perpendicular chain orientation in both cases, with a possible tilt angle of up to 15° from the surface normal acknowledged [1].
| Evidence Dimension | Self-assembled monolayer film thickness (ellipsometry) |
|---|---|
| Target Compound Data | 4.05 nm (C30 SAM on silicon oxide) |
| Comparator Or Baseline | 2.82 nm (C18 OTS SAM on silicon oxide) |
| Quantified Difference | +1.23 nm absolute; +43.6% relative increase |
| Conditions | Silicon oxide substrates; solution-phase silanization; ellipsometry at 70° incidence angle, n = 1.45 assumed for organic film; J. Am. Chem. Soc. 2000, 122, 6997–7011 |
Why This Matters
For applications requiring a thicker dielectric barrier, greater mechanical protection, or a more substantial molecular spacer layer—such as in organic field-effect transistor gate dielectrics, molecular electronics tunnel junctions, or corrosion-resistant coatings—C30 provides a quantifiably thicker monolayer in a single deposition step without multilayer formation.
- [1] Raitza, M., Wegmann, J., Bachmann, S., & Albert, K. (2000). C30 Self-Assembled Monolayers on Silica, Titania, and Zirconia: HPLC Performance, Atomic Force Microscopy, Ellipsometry, and NMR Studies of Molecular Dynamics and Uniformity of Coverage. Journal of the American Chemical Society, 122(29), 6997–7011. https://doi.org/10.1021/ja993705d. View Source
